molecular formula C17H9Cl2F6N3O2 B2841525 N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide CAS No. 866131-02-4

N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide

Cat. No.: B2841525
CAS No.: 866131-02-4
M. Wt: 472.17
InChI Key: BOPSPIOZABUPGT-QDTIIGTASA-N
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Description

N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-dichloroaniline with trifluoroacetic anhydride to form an intermediate, which is then reacted with a hydrazone derivative of 3-(trifluoromethyl)benzaldehyde under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted phenyl derivatives .

Scientific Research Applications

N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F6N3O2/c18-9-5-10(19)7-12(6-9)26-15(30)13(14(29)17(23,24)25)28-27-11-3-1-2-8(4-11)16(20,21)22/h1-7,29H,(H,26,30)/b14-13-,28-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIDEZWOIKNYFF-ULUWNGJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC(=C(C(F)(F)F)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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